molecular formula C10H12O2S B1267328 3-(Benzylthio)propanoic acid CAS No. 2899-66-3

3-(Benzylthio)propanoic acid

Cat. No.: B1267328
CAS No.: 2899-66-3
M. Wt: 196.27 g/mol
InChI Key: NDBNSZKHDMXOJE-UHFFFAOYSA-N
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Description

3-(Benzylthio)propanoic acid: is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a benzylthio group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)propanoic acid typically involves the reaction of 3-mercaptopropionic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of 3-mercaptopropionic acid attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Benzylthio)propanoic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or thioether. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The benzylthio group can participate in substitution reactions, where the benzyl group is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: 3-(Benzylthio)propanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various sulfur-containing compounds.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of sulfur-containing compounds in biological systems and their interactions with proteins and enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(Benzylthio)propanoic acid involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 3-(Benzylsulfanyl)propanoic acid
  • 3-(Phenylmethylthio)propanoic acid
  • 3-(Benzylthio)butanoic acid

Comparison: 3-(Benzylthio)propanoic acid is unique due to the presence of the benzylthio group attached to a propanoic acid backbone. This structure imparts specific chemical properties, such as increased reactivity and the ability to participate in a variety of chemical reactions. Compared to similar compounds, this compound offers a balance of stability and reactivity, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBNSZKHDMXOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278085
Record name 3-(benzylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2899-66-3
Record name 3-[(Phenylmethyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2899-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 5996
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2899-66-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8528
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2899-66-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(benzylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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